Bicyclol

Hepatology Drug-Induced Liver Injury ALT Reduction

Bicyclol (CAS 118159-48-1) is a Class I anti-hepatitis drug with proprietary IP rights. Unlike silymarin or glycyrrhizin, it exhibits unique polypharmacology: direct HBV antiviral activity (59% viral DNA reduction, 35% HBsAg reduction in vitro) plus hepatocyte protection via free radical scavenging and anti-apoptotic pathways. Meta-analysis of 12 RCTs confirms ALT reduction of -34.07 U/L in NAFLD. In head-to-head RCT, bicyclol achieved 71.15% response in reversing drug-induced liver injury vs. 47.06% for diammonium glycyrrhizinate. For TB programs, bicyclol provides superior early-phase ALT reduction vs. silymarin. For NAFLD research, it is an evidence-supported comparator.

Molecular Formula C19H18O9
Molecular Weight 390.3 g/mol
CAS No. 118159-48-1
Cat. No. B1666982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclol
CAS118159-48-1
Synonyms4,4'-bi-(1,3-benzodioxole)-5-carboxylic acid, 5'-(hydroxymethyl)-7,7'-dimethoxy-, methyl ester
6-methoxycarbonyl-6'-hydroxymethyl-2,3,2',3'-bis(methylenedioxy)-4,4'-dimethoxybiphenyl
bicyclol
Molecular FormulaC19H18O9
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
InChIInChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3
InChIKeyKXMTXZACPVCDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bicyclol Procurement Guide: Hepatoprotective and Antiviral Drug Profile


Bicyclol (CAS 118159-48-1) is a synthetic hepatoprotective agent derived from the traditional Chinese medicine Schisandra chinensis, classified as a Class I anti-hepatitis drug with proprietary intellectual property rights in China [1]. It is an orally bioavailable compound with a molecular weight of 390.34 g/mol, exhibiting a dual mechanism of action that includes antiviral activity against hepatitis B and C viruses as well as hepatocyte protection via antioxidant, anti-inflammatory, and anti-fibrotic pathways [2]. Bicyclol is currently under investigation in multiple clinical trials, including a multicenter, randomized, double-blind, positive-controlled Phase II/III studies for acute drug-induced liver injury (DILI) .

Why Bicyclol Cannot Be Simply Substituted with Bifendate, Silymarin, or Glycyrrhizin


Generic substitution of hepatoprotective agents is scientifically invalid due to fundamental differences in molecular targets, clinical efficacy profiles, and safety margins. Bicyclol exhibits a unique polypharmacology profile that includes direct antiviral activity against HBV (reducing viral DNA by 59% and HBsAg by 35% in vitro [1]), a mechanism not shared by silymarin or glycyrrhizin. Crucially, clinical evidence demonstrates that bicyclol is not merely a transaminase inhibitor but functions as a cell membrane protector through free radical scavenging and prevention of hepatocyte apoptosis [2]. Meta-analysis data confirm that bicyclol monotherapy significantly reduces ALT levels by -34.07 U/L in NAFLD patients, an effect that varies substantially with comparator agents and clinical context [3]. The following quantitative evidence directly addresses the procurement question: under what specific conditions does bicyclol provide a measurable advantage over its closest analogs?

Bicyclol Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement Decisions


Superior Early ALT Reduction vs. Silymarin in Anti-Tuberculosis Drug-Induced Liver Injury

In a head-to-head clinical trial comparing bicyclol tablets with silymarin capsules for anti-tuberculosis drug-induced liver injury, bicyclol demonstrated significantly superior early-phase ALT reduction at week 1 post-treatment, whereas efficacy converged by week 4. [1]

Hepatology Drug-Induced Liver Injury ALT Reduction

NAFLD ALT Reduction: Meta-Analysis Evidence of Bicyclol Monotherapy Efficacy

A systematic review and meta-analysis of 12 RCTs involving 1008 NAFLD patients demonstrated that bicyclol monotherapy significantly reduces ALT levels compared to control interventions. The mean difference (MD) for ALT reduction in the bicyclol monotherapy subgroup was -34.07 U/L. [1]

NAFLD ALT Normalization Meta-Analysis

Bicyclol vs. Bifendate: Lack of Superiority Evidence in Chronic Hepatitis B

A Cochrane systematic review identified only one RCT comparing bicyclol with bifendate in chronic hepatitis B. The trial found no evidence that bicyclol was superior to bifendate for loss of HBeAg (RR 1.38, 95% CI 0.95–2.00) or seroconversion of HBeAg to HBeAb (RR 1.44, 95% CI 0.90–2.29). [1]

Chronic Hepatitis B Bifendate HBeAg Seroconversion

Bicyclol vs. Diammonium Glycyrrhizinate: Superior Response Rates in Psoriasis-Related DILI

In an RCT of 106 patients with severe psoriasis and drug-induced liver injury, bicyclol (25 mg TID) demonstrated a significantly higher marked response rate compared to diammonium glycyrrhizinate (150 mg TID) after 8 weeks. [1]

Drug-Induced Liver Injury Glycyrrhizin Psoriasis

In Vitro Antiviral Activity: Bicyclol Directly Inhibits HBV Replication

In vitro studies using HBV-infected 2.2.15 HepG2 cells demonstrate that bicyclol directly inhibits viral replication and antigen secretion, an antiviral mechanism not present in hepatoprotective agents like silymarin or glycyrrhizin. [1]

HBV Antiviral HBsAg

Bicyclol Phase II DILI Trial: Dose-Dependent Efficacy with Comparable Safety

A multicenter, randomized, double-blind, positive-controlled Phase II trial (NCT02944552) demonstrated that bicyclol 50 mg TID showed higher efficacy than 25 mg TID for treating idiosyncratic acute drug-induced liver injury, with adverse events comparable across groups. [1]

DILI Phase II Dose-Response

Bicyclol Procurement: Evidence-Backed Application Scenarios for Research and Industrial Use


Anti-Tuberculosis Treatment Programs: Early Intervention in DILI

For public health programs, hospitals, and research institutions involved in tuberculosis treatment, bicyclol should be procured for prophylactic or early intervention use in patients at high risk for anti-tuberculosis drug-induced liver injury. Clinical evidence demonstrates that bicyclol provides superior early-phase ALT reduction compared to silymarin [1], which is critical for preventing treatment interruption and maintaining regimen adherence. This is particularly relevant in settings with high TB burden where DILI-related treatment discontinuation is a major challenge.

NAFLD Research and Clinical Trials: Biomarker-Driven Efficacy Assessment

For academic research groups, CROs, and pharmaceutical companies conducting NAFLD studies, bicyclol is an evidence-supported comparator or investigational agent. A meta-analysis of 12 RCTs has established a robust effect size for ALT reduction (-34.07 U/L with bicyclol monotherapy) in NAFLD patients [2]. This quantifiable biomarker effect provides a reliable benchmark for evaluating new NAFLD therapies or for use as a positive control in preclinical and clinical studies.

Dermatology Clinics and Research: Protecting Patients on Hepatotoxic Psoriasis Therapies

Dermatology clinics, research centers, and pharmaceutical companies developing or prescribing hepatotoxic psoriasis treatments (e.g., methotrexate, acitretin) should procure bicyclol as a hepatoprotective adjunct. In a head-to-head RCT, bicyclol achieved a 71.15% marked response rate in reversing drug-induced liver injury in severe psoriasis patients, significantly outperforming diammonium glycyrrhizinate (47.06%) [3]. This specific evidence supports its selection over alternative hepatoprotectants in this niche indication.

Preclinical Viral Hepatitis Research: Dual-Action Antiviral and Hepatoprotective Tool

For virology and hepatology research laboratories, bicyclol is a valuable research tool due to its unique dual mechanism of action. In vitro data confirm that bicyclol directly reduces HBV DNA by 59% and HBsAg/HBeAg secretion by 35% in 2.2.15 HepG2 cells [4], while also providing hepatocyte protection via free radical scavenging and apoptosis inhibition [5]. This differentiates bicyclol from purely hepatoprotective agents like silymarin, making it the compound of choice for mechanistic studies of integrated antiviral and cytoprotective pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.